Cas no 876-03-9 (3-(Aminomethyl)benzoic acid hydrochloride)

3-(Aminomethyl)benzoic acid hydrochloride is a white to off-white crystalline powder commonly used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high purity, stability under standard conditions, and solubility in polar solvents, facilitating its use in peptide coupling reactions and other amide bond formations. The hydrochloride salt form enhances its handling and storage properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its bifunctional reactivity, featuring both an aromatic carboxylic acid and a primary amine group. Its consistent quality and reliable performance make it a preferred choice for research and industrial applications.
3-(Aminomethyl)benzoic acid hydrochloride structure
876-03-9 structure
商品名:3-(Aminomethyl)benzoic acid hydrochloride
CAS番号:876-03-9
MF:C8H10ClNO2
メガワット:187.623501300812
MDL:MFCD03791117
CID:40162
PubChem ID:57653522

3-(Aminomethyl)benzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)benzoic acid hydrochloride
    • (3-Aminomethyl) benzoic acid hydrochloride
    • 3-Aminomethylbenzoic acid HCl
    • 3-Aminomethylbenzoic acid hydrochloride
    • 3-(AMinoMethyl)benzoic acid, HCl
    • Benzoicacid, 3-(aminomethyl)-, hydrochloride (9CI)
    • m-Toluic acid, a-amino-, hydrochloride(6CI,7CI,8CI)
    • 3-(aminomethyl)-benzoic acid hydrochloride
    • 3-(Aminomethyl)Benzoic Acid HCl
    • SJCCOASSOPUHEN-UHFFFAOYSA-N
    • 3-aminomethyl-benzoic acid HCl salt
    • SBB052654
    • RW2987
    • 3-(aminomethyl)benzoic acid, chloride
    • VZ26060
    • MCU
    • 3-Aminomethyl-benzoic acid hydrochloride
    • Benzoic acid, 3-(aminomethyl)-, hydrochloride (9CI)
    • m-Toluic acid, α-amino-, hydrochloride (6CI, 7CI, 8CI)
    • 876-03-9
    • 3-(aminomethyl)benzoic acid;hydrochloride
    • 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
    • Z1262691668
    • EN300-70607
    • DB-028355
    • AKOS004118474
    • SB39275
    • PS-8451
    • SY018502
    • MFCD03791117
    • CHEMBL541141
    • 3-(Aminomethyl)benzoicacidhydrochloride
    • SCHEMBL4232340
    • 3-(Aminomethyl)benzoic acid hydrochloride, >=98.0% (HPLC)
    • DTXSID70585031
    • CS-W001871
    • J-511694
    • MDL: MFCD03791117
    • インチ: 1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
    • InChIKey: SJCCOASSOPUHEN-UHFFFAOYSA-N
    • ほほえんだ: Cl.O=C(C1C=C(CN)C=CC=1)O
    • BRN: 3697656

計算された属性

  • せいみつぶんしりょう: 187.04000
  • どういたいしつりょう: 187.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • ゆうかいてん: 259-263°C
  • フラッシュポイント: 170.5℃
  • すいようせい: Slightly soluble in water.
  • PSA: 63.32000
  • LogP: 2.34580

3-(Aminomethyl)benzoic acid hydrochloride セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R22; R36/37/38

3-(Aminomethyl)benzoic acid hydrochloride 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-(Aminomethyl)benzoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70607-1.0g
3-(aminomethyl)benzoic acid hydrochloride
876-03-9 93%
1.0g
$48.0 2023-07-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65282-1-5G
3-(aminomethyl)benzoic acid hydrochloride
876-03-9 95%
5g
¥ 633.00 2023-04-13
Chemenu
CM153957-25g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 95%+
25g
$185 2023-01-09
eNovation Chemicals LLC
D540395-5g
3-(AMinoMethyl)benzoic acid hydrochloride
876-03-9 97%
5g
$160 2024-05-23
ChemScence
CS-W001871-10g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 ≥98.0%
10g
$149.0 2022-04-26
Fluorochem
065657-1g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 97%
1g
£25.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A187526-5g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 98%
5g
¥339.90 2023-09-04
Chemenu
CM153957-25g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 95+%
25g
$400 2021-06-17
Apollo Scientific
OR6195-1g
3-(Aminomethyl)benzoic acid hydrochloride
876-03-9 98%
1g
£25.00 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H64546-5g
3-(Aminomethyl)benzoic acid hydrochloride, 95%
876-03-9 95%
5g
¥5367.00 2023-03-14

3-(Aminomethyl)benzoic acid hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; overnight, reflux
リファレンス
Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase
Clift, Michael D.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(10), 3122-3125

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 24 h
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; overnight, reflux
リファレンス
Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase
Clift, Michael D.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(10), 3122-3125

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1,3-Diphenyldisiloxane Catalysts: Triphenylphosphine Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
1.2 Reagents: Water ;  22 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  22 °C
リファレンス
Catalytic Staudinger Reduction at Room Temperature
Lenstra, Danny C.; et al, Journal of Organic Chemistry, 2019, 84(10), 6536-6545

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  60 °C
2.1 Reagents: 1,3-Diphenyldisiloxane Catalysts: Triphenylphosphine Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
2.2 Reagents: Water ;  22 °C
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  22 °C
リファレンス
Catalytic Staudinger Reduction at Room Temperature
Lenstra, Danny C.; et al, Journal of Organic Chemistry, 2019, 84(10), 6536-6545

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 17 h, 0 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 24 h
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; overnight, reflux
リファレンス
Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase
Clift, Michael D.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(10), 3122-3125

3-(Aminomethyl)benzoic acid hydrochloride Raw materials

3-(Aminomethyl)benzoic acid hydrochloride Preparation Products

3-(Aminomethyl)benzoic acid hydrochloride 関連文献

3-(Aminomethyl)benzoic acid hydrochlorideに関する追加情報

Research Brief on 3-(Aminomethyl)benzoic acid hydrochloride (CAS: 876-03-9): Recent Advances and Applications

3-(Aminomethyl)benzoic acid hydrochloride (CAS: 876-03-9) is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in drug development, particularly in the design of enzyme inhibitors and receptor modulators. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and therapeutic potential, providing a comprehensive overview for researchers in the chemical, biological, and pharmaceutical fields.

Recent advancements in synthetic methodologies have enabled more efficient production of 3-(Aminomethyl)benzoic acid hydrochloride, with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for novel GABAA receptor ligands, showcasing its role in developing treatments for neurological disorders. The study emphasized the compound's structural versatility, which allows for diverse modifications to enhance binding affinity and selectivity.

In addition to its pharmacological applications, 3-(Aminomethyl)benzoic acid hydrochloride has been investigated for its role in peptide synthesis. A recent Organic & Biomolecular Chemistry article (2024) detailed its use as a coupling agent in solid-phase peptide synthesis, enabling the efficient assembly of complex peptides with high fidelity. This application is particularly relevant for the development of peptide-based therapeutics, where precise control over molecular structure is critical.

Further research has explored the compound's potential in cancer therapy. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of 3-(Aminomethyl)benzoic acid hydrochloride that exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. These findings suggest promising avenues for the development of new anticancer agents.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 3-(Aminomethyl)benzoic acid hydrochloride. Future research directions may focus on structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these discoveries into clinically viable therapies.

In conclusion, 3-(Aminomethyl)benzoic acid hydrochloride continues to be a valuable scaffold in medicinal chemistry, with emerging applications in neurology, oncology, and peptide therapeutics. Its versatility and synthetic accessibility make it a cornerstone for innovation in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic repertoire.

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